Jionoside B1

Übersicht

Beschreibung

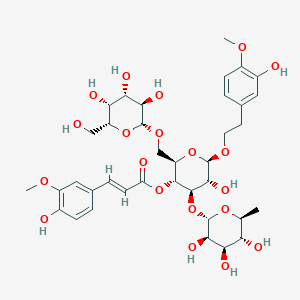

Jionoside B1 is a phenylpropanoid glycoside isolated from the herb Eriophyton wallichii. It is known for its various biological activities, including immunosuppressive and hepatoprotective effects. The compound has a molecular formula of C37H50O20 and a molecular weight of 814.78 g/mol .

Wissenschaftliche Forschungsanwendungen

Jionoside B1 has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenylpropanoid glycosides.

Biology: this compound exhibits immunosuppressive activity, making it a subject of interest in immunological studies.

Medicine: The compound shows hepatoprotective effects, suggesting potential therapeutic applications in liver diseases.

Industry: this compound is used in the development of natural product libraries for drug discovery

Wirkmechanismus

Target of Action

Jionoside B1, a phenylpropanoid isolated from herbs of Eriophyton wallichii , primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

This compound exhibits an obvious inhibition against α-glucosidase . By inhibiting this enzyme, this compound can potentially slow down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream.

Result of Action

This compound has been found to exhibit hepato-protective activity in H2O2 induced liver injury experiments . This suggests that it may have a protective effect on the liver. Additionally, this compound has been reported to have immunosuppressive activity , indicating potential effects on the immune system.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, Jionoside B1 interacts with various enzymes and proteins. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound exhibits obvious inhibition against this enzyme , which suggests that it may play a role in regulating glucose metabolism and could potentially be beneficial in conditions like diabetes.

Cellular Effects

This compound has been shown to have protective effects on cells, particularly hepatocytes, the primary cell type in the liver . It protects these cells from damage caused by oxidative stress, such as that induced by H2O2 . This suggests that this compound may influence cell signaling pathways related to oxidative stress responses, and could potentially impact gene expression and cellular metabolism in a way that promotes cell survival under conditions of oxidative stress.

Molecular Mechanism

Its inhibitory effect on aldose reductase suggests that it may bind to this enzyme and inhibit its activity This could lead to changes in glucose metabolism at the molecular level, including alterations in the levels of certain metabolites

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism due to its interaction with aldose reductase It may interact with other enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Jionoside B1 involves the extraction from the roots of Rehmannia glutinosa. The process typically includes the following steps:

Extraction: The roots are dried and ground into a fine powder.

Solvent Extraction: The powder is subjected to solvent extraction using ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Jionoside B1 undergoes various chemical reactions, including:

Oxidation: The phenolic groups in this compound can undergo oxidation reactions.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The glycosidic bonds in this compound can be subjected to substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Vergleich Mit ähnlichen Verbindungen

- Jionoside A1

- Jionoside A2

- Jionoside B2

- Echinacoside

- Acetoside

- Isoacetoside

Comparison: Jionoside B1 is unique due to its specific glycosidic structure and the presence of phenylpropanoid moieties. Compared to similar compounds like Jionoside A1 and Jionoside A2, this compound exhibits stronger immunosuppressive and hepatoprotective activities .

Biologische Aktivität

Jionoside B1, a compound derived from the roots of Rehmannia glutinosa, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms, and potential therapeutic applications.

Chemical Profile

- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of 814.78 g/mol. Its structure includes multiple glycosidic linkages, which are crucial for its biological activity.

- CAS Number : 120406-37-3

- Purity : ≥98%

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective activity in various experimental models. In studies involving hydrogen peroxide (H2O2)-induced liver injury, this compound exhibited protective effects, suggesting its potential as a therapeutic agent for liver diseases. The compound was shown to reduce liver damage markers and improve liver function parameters in treated groups compared to controls .

Immunosuppressive Activity

Research indicates that this compound possesses immunosuppressive properties, which may have implications for autoimmune diseases and transplant medicine. By modulating immune responses, it can potentially reduce inflammation and tissue damage associated with these conditions .

Inhibition of Aldose Reductase

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition could contribute to the prevention of diabetic neuropathy and retinopathy by reducing sorbitol accumulation in tissues .

Anti-aging Potential

Recent studies have highlighted this compound as a candidate for anti-aging therapies. It was identified among several metabolites with potential anti-aging effects through metabolomics approaches. The compound's ability to modulate cellular processes related to aging makes it a subject of interest in gerontology research .

Study on Protective Effects

In one study, this compound was administered to adult male SD rats subjected to oxidative stress. The results indicated that the compound provided approximately 62.07–65.72% protection against oxidative damage, underscoring its potential as an antioxidant agent .

Metabolomic Analysis

A comprehensive analysis identified 366 metabolites in Huan Shao Dan, a traditional Chinese medicine formulation containing this compound. Among these, 135 metabolites were absorbed into plasma, with this compound being highlighted for its bioactivity related to aging and metabolic health .

Summary of Findings

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFHFOSEURHWMO-AQHLZYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415192 | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120406-37-3 | |

| Record name | Jionoside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential hepatoprotective properties of Jionoside B1?

A1: Research suggests that this compound, extracted from Rehmannia glutinosa, exhibits hepatoprotective activity. In a study using a hepatocyte membrane chromatography model, this compound demonstrated binding affinity to hepatocytes. Further investigation revealed its ability to protect liver cells from damage induced by hydrogen peroxide (H2O2). [] This suggests a potential role for this compound in mitigating chemically-induced liver injury.

Q2: Does this compound show any inhibitory activity against enzymes?

A2: Yes, this compound has shown significant inhibitory activity against α-glucosidase. [] This enzyme plays a crucial role in carbohydrate digestion and blood sugar regulation. The study reported an IC50 value ranging from 261.4 to 408.7 μM for this compound, indicating its potential as a lead compound for developing new antidiabetic agents.

Q3: What other compounds are often found alongside this compound in Rehmannia glutinosa?

A3: Rehmannia glutinosa is a rich source of various bioactive compounds. This compound is frequently isolated alongside other notable compounds such as acteoside, jionoside A1, 6-O-(E)-caffeoylajugol, 6-O-(E)-feruloylajugol, and several other iridoid glycosides and phenylpropanoids. [, ] These compounds often exhibit synergistic effects, contributing to the overall pharmacological properties of Rehmannia glutinosa extracts.

Q4: How is this compound typically isolated and purified from Rehmannia glutinosa?

A4: Researchers utilize various chromatographic techniques to isolate and purify this compound from Rehmannia glutinosa. Common methods include Diaion HP-20, Toyopearl HW-40, Sephadex LH-20, MCI Gel CHP-20, and silica gel column chromatography. [] These techniques effectively separate this compound from other constituents based on its chemical properties, ensuring its purity for further research and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.